molecular formula C20H23NO11S B1593537 [3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate CAS No. 41341-55-3

[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate

Cat. No. B1593537
CAS RN: 41341-55-3
M. Wt: 485.5 g/mol
InChI Key: IHHMHEJEWLLMLL-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate, also known as TANOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cyclization and Pharmacological Properties

Research on cyclization of thiosemicarbazides to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives demonstrates the synthetic utility of sulfur-containing compounds in creating pharmacologically active molecules. These compounds were studied for their effects on the central nervous system in mice, showcasing the potential for discovering new therapeutic agents (Maliszewska-Guz et al., 2005).

Hydrolytic Transformations

Another study explored the hydrolytic transformations of certain acetic acids under microwave irradiation, leading to the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This work highlights the importance of novel synthetic routes for the production of compounds with potential applications in medicinal chemistry (Rudyakova et al., 2006).

Enzymatic Transesterification

Research on the enzymatic transesterification catalyzed by Trichoderma reesei acetyl esterase in water demonstrates the biocatalytic application of enzymes in organic synthesis, particularly in the acetylation of hydroxyl-bearing compounds, which is relevant for modifying the chemical properties of biomolecules for various applications (Kremnický et al., 2004).

Antioxidant Activity Studies

The study on the oxidation of hydroxytyrosol and the formation of novel oxidative pathways provides insights into the chemical basis of antioxidant action, which is crucial for understanding the mechanisms underlying the protective effects of natural antioxidants against oxidative stress (Lucia et al., 2006).

properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO11S/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(32-16)33-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMHEJEWLLMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961633
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate

CAS RN

41341-55-3
Record name NSC365088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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